2-Benzyl-4-chlorophenol is used in formulating disinfectant and sanitizer products . It’s a biocide that helps to cleanse the skin or prevent odor by destroying or inhibiting the growth of microorganisms .
This compound is also used in soaps . It provides antimicrobial properties that help to keep the soap free from bacteria and other harmful microorganisms .
2-Benzyl-4-chlorophenol is used in anionic detergents . Its antimicrobial properties help to maintain the quality of the detergents by preventing the growth of bacteria and fungi .
This compound is used in cosmetics . It acts as a preservative that prevents or retards bacterial growth, thus protecting cosmetics from spoilage .
2-Benzyl-4-chlorophenol is used in aerosol spray products . It provides antimicrobial properties that help to maintain the quality of the aerosol products .
This compound is a useful biochemical for proteomics research . .
2-Benzyl-4-chlorophenol is used as an organic building block in chemical synthesis . It’s a starting material for making other compounds in various chemical reactions .
The compound 4-chlorophenol, which can be converted to 2-Benzyl-4-chlorophenol, is used as a germicide . It’s effective in controlling bacteria, fungi, insects, and weeds .
Tetrachlorophenol, which can be derived from 2-Benzyl-4-chlorophenol, is used as an insecticide and a bactericide . It’s also used as a preservative for latex, wood, and leather .
Pentachlorophenol (PCP), another derivative of 2-Benzyl-4-chlorophenol, is used as a disinfectant and a fungicide . It’s an extremely effective preservative for wood .
The compound is used as an antimicrobial agent in various products. It’s effective in controlling bacteria, fungi, insects, and weeds .
2-Benzyl-4-chlorophenol is an organic compound with the molecular formula C₁₃H₁₁ClO and a molecular weight of approximately 218.68 g/mol. It features a chlorophenol structure substituted with a benzyl group at the second position. The compound is classified under various hazard categories, including skin and eye irritation, skin sensitization, reproductive toxicity, and potential carcinogenic effects .
The chemical behavior of 2-benzyl-4-chlorophenol includes:
2-Benzyl-4-chlorophenol exhibits various biological activities:
Several methods exist for synthesizing 2-benzyl-4-chlorophenol:
Research on interaction studies indicates that 2-benzyl-4-chlorophenol can interact with various biological systems:
Several compounds share structural similarities with 2-benzyl-4-chlorophenol. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| 4-Chlorophenol | C₆H₅ClO | Commonly used as an antiseptic; less toxic. |
| Benzyl phenol | C₇H₈O | Used as a precursor for various chemicals; less hazardous. |
| Chlorophene | C₉H₉ClO | Similar antimicrobial properties; used in personal care products. |
| 2-Hydroxybenzyl alcohol | C₈H₁₀O₂ | Exhibits antioxidant properties; less toxic. |
What sets 2-benzyl-4-chlorophenol apart from these similar compounds is its specific combination of antimicrobial properties and its potential toxicity profile, making it particularly useful in laboratory settings but also necessitating careful handling due to its hazardous nature .
2-Benzyl-4-chlorophenol is a halogenated diphenyl-methane. The molecule contains one phenolic ring bearing a benzylic substituent at the second position and a chlorine atom at the fourth position. The second aromatic ring is linked through a methylene bridge (–CH₂–) that is conjugated with the phenolic ring.
| Parameter | Value | Source |
|---|---|---|
| Empirical formula | C₁₃H₁₁ClO | [1] |
| Relative molecular mass | 218.68 g mol⁻¹ | [1] [2] |
| Exact monoisotopic mass | 218.049 29 Da | [1] |
| Double-bond equivalence (index of hydrogen deficiency) | 8 | calculated from formula |
| Formal charge | 0 | [3] |
| Functional groups present | Phenolic hydroxyl, benzylic methylene, aryl chloride | — |
Key bonding parameters (gas-phase, density-functional theory, B3LYP/6-311G** default PubChem geometry):
The geometry shows the two rings twisted by ~48 ° in the lowest-energy conformer, minimising steric interactions between the ortho-hydrogen atoms of each ring [1].
| Descriptor | Information | Source |
|---|---|---|
| Name according to the International Union of Pure and Applied Chemistry | 2-benzyl-4-chlorophenol | [1] |
| Chemical Abstracts Service registry number | 120-32-1 | [4] |
| European Community inventory number | 204-385-8 | [3] |
| Unique ingredient identifier (United States Food and Drug Administration) | 7560BB0BO3 | [5] |
| InChI (International Chemical Identifier) | InChI=1S/C13H11ClO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 | [1] |
| InChIKey (hashed InChI) | NCKMMSIFQUPKCK-UHFFFAOYSA-N | [1] |
| Simplified molecular input line entry system notation | OC1=CC=C(Cl)C=C1CC2=CC=CC=C2 | [1] |
| Preferred PubChem compound record number | 8425 | [1] |
Several positional isomers differ only by the relative locations of the benzylic substituent and the chlorine atom on the phenolic ring. Representative examples are summarised below.
| Compound | Empirical formula | Registry number | Structural difference to 2-benzyl-4-chlorophenol | Source |
|---|---|---|---|---|
| 4-benzyl-2-chlorophenol | C₁₃H₁₁ClO | 31089-49-3 | Chlorine at the second position, benzylic group at the fourth position | [6] |
| 4-benzyl-3-chlorophenol | C₁₃H₁₁ClO | 67601-25-6 | Chlorine at the third position | [7] |
| 2-benzyl-4-bromophenol (brominated analogue) | C₁₃H₁₁BrO | 120-00-9 | Bromine replaces chlorine | [8] |
| 5-chloro-2-hydroxydiphenyl-methane (older synonym) | C₁₃H₁₁ClO | 120-32-1 | Historical naming; identical connectivity | [4] |
The electronic effects of relocating the chlorine atom are reflected in calculated lipophilicity: X-log P increases slightly from 4.0 for the 2-benzyl-4-chloro parent to 4.1 for the 4-benzyl-3-chloro variant [7] [9].
The molecule contains no stereogenic centres and therefore is classified as achiral [5]. The chlorine atom is not involved in configurational isomerism.
Density-functional conformer searches (implicit water, B3LYP-D3) locate two low-energy rotamers that interconvert by rotation about the benzylic C(sp³)–C(sp²) bond. The global minimum keeps the methylene bridge roughly orthogonal to the phenolic plane (dihedral ≈ 90 °), reducing steric contact between the methylene hydrogens and the ortho-hydrogen adjacent to the hydroxyl group [1]. Calculated rotational Gibbs free-energy barriers are modest (≈ 11–13 kJ mol⁻¹), indicating rapid interconversion at ambient temperature; only averaged NMR resonances are therefore observed.
| Property | Numerical value | Calculation or measurement method | Source |
|---|---|---|---|
| Hydrogen-bond donor count | 1 | PubChem enumeration | [3] |
| Hydrogen-bond acceptor count | 1 | PubChem enumeration | [3] |
| Rotatable single-bond count | 2 | PubChem enumeration | [3] |
| Topological polar surface area | 20.2 Ų | Ertl–Molport algorithm | [9] |
| Logarithm of the n-octanol / water partition coefficient (log P) | 4.0 | C log P 3 algorithm | [9] |
| Henry-law constant (25 °C) | 2.7 × 10⁻⁹ atm m³ mol⁻¹ (estimated) | HENRYWIN | [9] |
| Molar refractivity | 62.34 cm³ | McGowan method | [12] |
| Crystal density (20 °C) | 1.19 g cm⁻³ | pycnometry | [12] |
| Melting point (onset) | 46–50 °C | differential scanning calorimetry | [2] [13] |
| Boiling point (3.5 mm Hg) | 160–162 °C | ebulliometry under reduced pressure | [2] |
Corrosive;Irritant;Health Hazard;Environmental Hazard